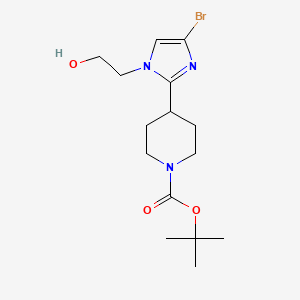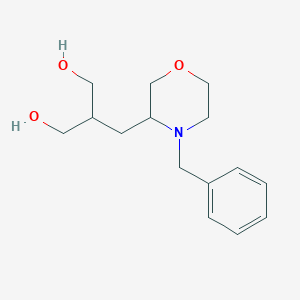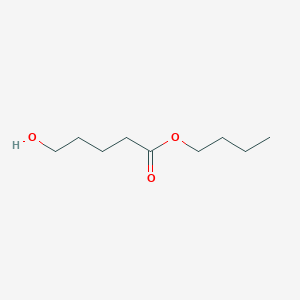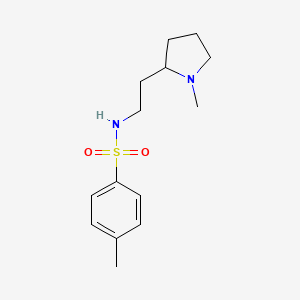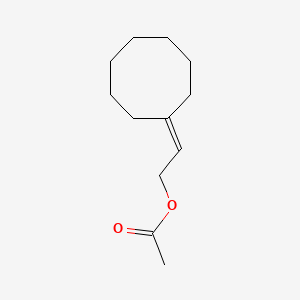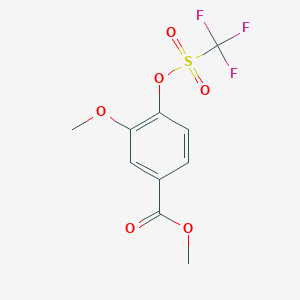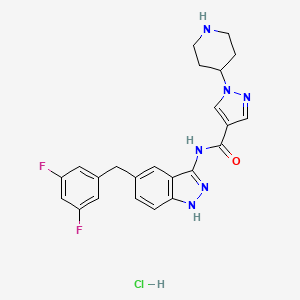
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride
概要
説明
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including indazole, pyrazole, and piperidine, which contribute to its diverse reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 3,5-difluorobenzyl bromide and 1H-indazole-3-carboxylic acid. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and amide bond formation, to yield the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial production process also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs
科学的研究の応用
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for treating various diseases.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- 3,5-difluoro-N-(piperidin-4-yl)benzamide
- 1H-indazole-3-carboxamide derivatives
- Pyrazole-based compounds
Uniqueness
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential therapeutic activity, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C23H23ClF2N6O |
|---|---|
分子量 |
472.9 g/mol |
IUPAC名 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-1-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H22F2N6O.ClH/c24-17-8-15(9-18(25)11-17)7-14-1-2-21-20(10-14)22(30-29-21)28-23(32)16-12-27-31(13-16)19-3-5-26-6-4-19;/h1-2,8-13,19,26H,3-7H2,(H2,28,29,30,32);1H |
InChIキー |
CATPWRUCKUHNQK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C=C(C=N2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

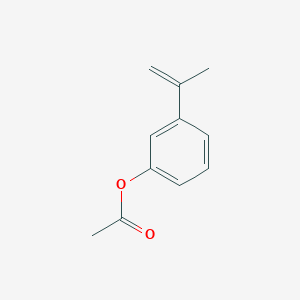
![5-[[4-[(Naphth-1-yl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8385274.png)

